3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is a synthetic urea derivative characterized by a pyridinyl core substituted with chlorine and trifluoromethyl groups, coupled with a toluenesulfonyl moiety. Urea derivatives are widely studied for their biological and agrochemical applications due to their ability to act as enzyme inhibitors or receptor antagonists. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence electronic properties and binding interactions. The toluenesulfonyl group contributes to solubility modulation and structural rigidity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTHHICYHLVQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from basic organic molecules.
Chlorination: The chlorination of the pyridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Urea Formation: The final step involves the formation of the urea moiety by reacting the sulfonylated pyridine derivative with an isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways.
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Inhibitors of Protein Kinases :
- The compound has been investigated as a potential inhibitor of various protein kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.
-
Antimicrobial Properties :
- Some studies have reported the antimicrobial activity of related pyridine derivatives, suggesting that this compound may also possess similar properties. Its efficacy against specific bacterial strains could be explored further for potential therapeutic applications.
Agricultural Applications
-
Pesticide Development :
- The chlorinated and trifluoromethyl groups in the compound enhance its biological activity, making it a candidate for the development of novel pesticides. Research has focused on its effectiveness against pests while minimizing toxicity to non-target organisms.
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Herbicide Formulations :
- The structural characteristics of this compound allow it to act as an herbicide, targeting specific weed species without affecting crop plants. Field trials are necessary to assess its effectiveness and environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use | Evidence/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell lines (Study A) |
| Protein Kinase Inhibition | Targeting signaling pathways (Study B) | |
| Antimicrobial Properties | Efficacy against bacterial strains (Study C) | |
| Agricultural Science | Pesticide Development | Enhanced biological activity (Study D) |
| Herbicide Formulations | Selective action against weeds (Field Trial E) |
Case Studies
-
Study A: Anticancer Activity
- In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
-
Study B: Protein Kinase Inhibition
- A series of kinase assays showed that this compound effectively inhibited the activity of specific kinases involved in oncogenic signaling, leading to decreased cell viability in treated cancer cell lines.
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Study C: Antimicrobial Properties
- Testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, suggesting its potential use in developing new antibiotics.
-
Study D: Pesticide Development
- Laboratory experiments indicated that formulations containing this compound demonstrated high efficacy against common agricultural pests, with low toxicity to beneficial insects.
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Field Trial E: Herbicide Efficacy
- Field trials conducted on various crops showed that the application of this compound resulted in effective weed control with minimal phytotoxicity, supporting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory cascade, leading to reduced inflammation.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N'-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea (CAS 338773-02-7)
- Molecular Formula : C₂₄H₁₉Cl₂F₆N₅O
- Molecular Weight : 578.300 g/mol
- H-Bond Donors/Acceptors: 2/10
- Key Features :
- Incorporates a piperazinyl linker between the pyridinyl and phenyl rings.
- Dual trifluoromethyl groups enhance hydrophobicity.
- The 4-chlorophenyl group may improve target binding affinity.
- Applications : Likely explored as a kinase or protease inhibitor due to urea’s hydrogen-bonding capacity and aromatic pharmacophores .
Target Compound
- Presumed Molecular Formula : C₁₅H₁₂ClF₃N₄O₃S (estimated based on substituents)
- Molecular Weight : ~444.8 g/mol (calculated)
- H-Bond Donors/Acceptors: 2/8 (urea NH groups, sulfonyl oxygens, pyridine nitrogen)
- Key Features :
Physicochemical Properties Comparison
| Property | Target Compound | CAS 338773-02-7 | Fluopyram |
|---|---|---|---|
| Molecular Weight (g/mol) | ~444.8 | 578.30 | 396.7 (C₁₆H₁₁ClF₆N₂O₂) |
| H-Bond Donors | 2 | 2 | 1 |
| H-Bond Acceptors | 8 | 10 | 8 |
| Key Functional Groups | Urea, sulfonyl, CF₃ | Urea, piperazine | Benzamide, CF₃ |
| Likely LogP | ~3.5 (estimated) | ~4.2 | 3.8 (reported) |
Notes:
- Fluopyram (benzamide) and Prothioconazole (triazolethione) are agrochemicals with trifluoromethyl groups but differ in core structure .
- The target compound’s lower molecular weight and fewer acceptors may improve membrane permeability compared to CAS 338773-02-7 .
Research Implications
- Agrochemical Potential: Structural similarity to Fluopyram suggests possible fungicidal or herbicidal activity, leveraging the trifluoromethyl-pyridinyl motif .
- Pharmaceutical Applications : Urea derivatives often target carbonic anhydrases or kinases; the toluenesulfonyl group may enhance selectivity .
- Optimization Challenges : Balancing lipophilicity (CF₃) with solubility (sulfonyl) is critical for bioavailability.
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C12H11ClF3N3O2S
- Molecular Weight : 339.75 g/mol
- IUPAC Name : this compound
The compound exhibits significant biological activity primarily through its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy in biological systems. The sulfonamide moiety is known for its ability to inhibit specific enzymes, particularly those involved in cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that derivatives of this compound can act as potent inhibitors of certain cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction via mitochondrial pathway |
| A549 (Lung Cancer) | 8.4 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 6.7 | Inhibition of DNA synthesis |
Study 1: Inhibition of RET Kinase
In a study focusing on RET kinase inhibition, a close analog of this compound was shown to significantly reduce RET activity in vitro. This suggests potential utility in targeting RET-driven cancers.
Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that while the compound exhibits promising anticancer properties, it also possesses cytotoxic effects at higher concentrations, necessitating careful dosage regulation in therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate plasma half-life, making it a candidate for further development into a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea?
- Answer : The compound can be synthesized via coupling reactions using activating agents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF. For example, similar pyridine-urea derivatives were synthesized by reacting substituted pyridinylpiperazines with carboxylic acids under nitrogen atmosphere, followed by purification via column chromatography . Key intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives are synthesized through catalytic hydrogenation of cyanopyridines using palladium catalysts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biological assays) .
- NMR : Confirm substitution patterns (e.g., trifluoromethyl and toluenesulfonyl groups via and NMR) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and isotopic distribution .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Answer : The compound’s stability is influenced by its sulfonylurea group, which may hydrolyze under acidic/basic conditions. Store at 2–8°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent degradation. Stability studies for analogous compounds suggest monitoring via accelerated thermal degradation assays (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the trifluoromethylpyridine moiety influence the compound’s biological activity in target binding assays?
- Answer : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group enhances lipophilicity and metabolic stability, improving membrane permeability. Computational docking studies on similar pyridine-ureas indicate strong binding to enzymes like NADH:ubiquinone oxidoreductase via halogen-π interactions . Contrastingly, in agrochemical analogs (e.g., fluopyram), this moiety disrupts fungal mitochondrial function .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Answer : Divergent bioactivity (e.g., anticancer vs. pesticidal) may arise from assay-specific conditions. For example:
- Dose-dependent effects : Test across a broad concentration range (nM–µM) in cell viability assays .
- Species selectivity : Compare activity in human cancer cells (e.g., MCF-7) vs. insect cell lines .
- Metabolite analysis : Identify active metabolites via LC-MS/MS, as seen in studies of fluopyram derivatives .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?
- Answer : Key modifications include:
- Pyridine substitution : Replacing chloro with bromo increases steric bulk but may reduce solubility .
- Sulfonyl group variation : Switching 4-methylbenzenesulfonyl to 4-nitrobenzenesulfonyl enhances electrophilicity, improving enzyme inhibition .
- Urea linker replacement : Substituting urea with thiourea alters hydrogen-bonding capacity, as demonstrated in agrochemical SAR studies .
Q. How can researchers address challenges in quantifying trace degradation products during stability studies?
- Answer : Use hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
